![molecular formula C23H37IN4O2 B154138 3-Iodo-4-azido-N-hexadecylsalicylamide CAS No. 129178-67-2](/img/structure/B154138.png)
3-Iodo-4-azido-N-hexadecylsalicylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-azido-N-hexadecylsalicylamide (IAHSA) is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of salicylamide, which is a well-known nonsteroidal anti-inflammatory drug. The addition of iodine and azide groups to the salicylamide molecule gives IAHSA unique properties that make it useful for various research applications.
Wirkmechanismus
The mechanism of action of 3-Iodo-4-azido-N-hexadecylsalicylamide is not fully understood. However, it is believed that the iodine and azide groups on the molecule allow it to selectively bind to certain proteins and lipids. This binding can alter the function of these molecules, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, this compound has been shown to induce apoptosis (cell death) in certain cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
3-Iodo-4-azido-N-hexadecylsalicylamide has a number of advantages for use in lab experiments. For example, it is a highly specific probe that can be used to study protein-lipid interactions. Additionally, it is relatively easy to synthesize and purify. However, there are also some limitations to its use. For example, it can be toxic to cells at high concentrations, and its effects on cellular processes can be difficult to interpret.
Zukünftige Richtungen
There are a number of future directions for research on 3-Iodo-4-azido-N-hexadecylsalicylamide. One area of interest is its potential use as a therapeutic agent for cancer. Additionally, researchers are interested in developing new probes based on the structure of this compound that can be used to study other cellular processes. Finally, there is ongoing research to better understand the mechanism of action of this compound and its effects on cellular processes.
Synthesemethoden
3-Iodo-4-azido-N-hexadecylsalicylamide can be synthesized by a multistep process that involves the reaction of hexadecylamine with salicylic acid, followed by the addition of iodine and azide groups. The final product is purified using chromatography techniques to obtain a high-purity compound.
Wissenschaftliche Forschungsanwendungen
3-Iodo-4-azido-N-hexadecylsalicylamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is its use as a chemical probe to study protein-lipid interactions. This compound can be used to selectively label proteins that interact with specific lipids, allowing researchers to study the role of these interactions in various cellular processes.
Eigenschaften
129178-67-2 | |
Molekularformel |
C23H37IN4O2 |
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
4-azido-N-hexadecyl-2-hydroxy-3-(125I)iodanylbenzamide |
InChI |
InChI=1S/C23H37IN4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-23(30)19-16-17-20(27-28-25)21(24)22(19)29/h16-17,29H,2-15,18H2,1H3,(H,26,30)/i24-2 |
InChI-Schlüssel |
CZIANYBTJZHSQL-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O |
SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O |
Synonyme |
3-iodo-4-azido-N-hexadecylsalicylamide IAHS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.